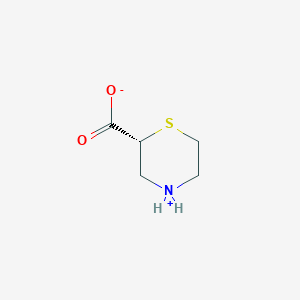
(2R)-thiomorpholin-4-ium-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-thiomorpholin-4-ium-2-carboxylate is a chemical compound registered in the PubChem database. It is known for its unique properties and applications in various scientific fields. The compound’s structure and characteristics make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Métodos De Preparación
The preparation of (2R)-thiomorpholin-4-ium-2-carboxylate involves specific synthetic routes and reaction conditions. One common method includes reacting epoxy resin with aldehyde containing reactive hydrogen to obtain an aldehyde group-containing epoxy derivative, which then reacts with primary amine . Industrial production methods may vary, but they generally follow similar synthetic pathways to ensure the purity and yield of the compound.
Análisis De Reacciones Químicas
(2R)-thiomorpholin-4-ium-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions involving this compound typically use reagents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon.
Aplicaciones Científicas De Investigación
(2R)-thiomorpholin-4-ium-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Researchers explore its potential therapeutic applications, including its effects on specific molecular targets.
Industry: This compound is utilized in the production of materials and chemicals with specific properties
Mecanismo De Acción
The mechanism of action of (2R)-thiomorpholin-4-ium-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to various biochemical and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
(2R)-thiomorpholin-4-ium-2-carboxylate can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable structures or functional groups. The comparison focuses on differences in reactivity, stability, and applications. For instance, while this compound may have unique oxidation properties, other similar compounds might exhibit different reactivity under the same conditions .
Conclusion
This compound is a versatile compound with significant importance in various scientific fields. Its unique properties and wide range of applications make it a valuable subject of study for researchers and industry professionals alike.
Propiedades
IUPAC Name |
(2R)-thiomorpholin-4-ium-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c7-5(8)4-3-6-1-2-9-4/h4,6H,1-3H2,(H,7,8)/t4-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOPRCUIYMBWLH-SCSAIBSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(C[NH2+]1)C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CS[C@H](C[NH2+]1)C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














